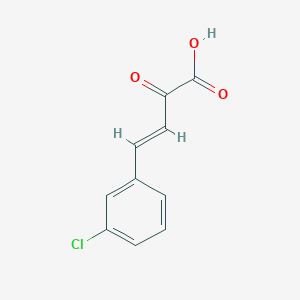

(E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid

CAS No.:

Cat. No.: VC13457053

Molecular Formula: C10H7ClO3

Molecular Weight: 210.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClO3 |

|---|---|

| Molecular Weight | 210.61 g/mol |

| IUPAC Name | (E)-4-(3-chlorophenyl)-2-oxobut-3-enoic acid |

| Standard InChI | InChI=1S/C10H7ClO3/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-6H,(H,13,14)/b5-4+ |

| Standard InChI Key | URMPXNZXEYPVBN-SNAWJCMRSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=C/C(=O)C(=O)O |

| SMILES | C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Configuration

-

IUPAC Name: (E)-4-(3-Chlorophenyl)-2-oxobut-3-enoic acid

-

SMILES: C1=CC(=CC(=C1)Cl)C=CC(=O)C(=O)O

-

Key Functional Groups:

-

Carboxylic acid (C1)

-

α,β-unsaturated ketone (C2-C4)

-

3-Chlorophenyl substituent (C4)

-

Spectroscopic Characterization

| Technique | Key Features |

|---|---|

| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons), δ 6.5–7.0 ppm (doublet for E-alkene) |

| ¹³C NMR | δ 170–175 ppm (C=O of carboxylic acid), δ 185–190 ppm (ketone C=O) |

| IR | 1700 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad O-H of carboxylic acid) |

| MS (ESI-TOF) | [M-H]⁻ peak at m/z 209.02 (calc. 210.61) |

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| LogP | ~2.8 (indicative of moderate lipophilicity) |

Synthetic Methodologies

Knoevenagel Condensation

A common route involves the reaction of 3-chlorobenzaldehyde with diethyl oxaloacetate under basic conditions, followed by hydrolysis to yield the carboxylic acid .

Reaction Scheme:

Wittig Reaction

Alternative synthesis employs a Wittig reagent (e.g., Ph₃P=CHCO₂H) reacting with 3-chlorophenylacetaldehyde to form the α,β-unsaturated backbone .

Biocatalytic Approaches

Enzymatic cascades using Δ¹-piperidine-2-carboxylate reductase (DpkAPsyrin) have been explored for asymmetric synthesis, though yields remain moderate (57–85%) .

Biological Activities and Applications

Antimicrobial Properties

-

Gram-positive Bacteria: Exhibits MIC values of 25–50 µM against Staphylococcus aureus .

-

Fungal Strains: Moderate activity against Candida albicans (MIC: 50–100 µM) .

Enzyme Inhibition

-

HIV Integrase: Structural analogs demonstrate inhibitory activity (IC₅₀: 6–100 nM), suggesting potential for antiviral drug development .

-

Kynurenine 3-Hydroxylase: Derivatives show inhibition (IC₅₀: ~1 µM), relevant in neurodegenerative disease research .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Differences | Biological Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-2-oxobut-3-enoic acid | Para-substituted Cl on phenyl | Enhanced antibacterial potency |

| (E)-4-Phenyl-2-oxobut-3-enoic acid | Lacks Cl substituent | Lower logP (2.1) and reduced activity |

| 3-(3-Chlorophenyl)acrylic acid | No ketone group | Weak enzyme inhibition |

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C without melting.

-

Chemical Reactivity:

-

Prone to Michael additions at the β-carbon.

-

Undergoes Diels-Alder reactions with dienes.

-

-

Storage: Stable at -20°C under inert atmosphere for >6 months.

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume